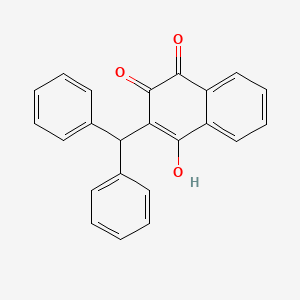
3-Benzhydryl-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE: is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to a naphthoquinone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-naphthoquinone and diphenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents. For example, the reaction may be conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, in an organic solvent like dichloromethane.
Reaction Steps: The diphenylmethanol undergoes a Friedel-Crafts alkylation reaction with 1,4-naphthoquinone to form the desired product. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as automated reactors and in-line monitoring, are employed to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions: Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The hydroxyl group and the diphenylmethyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence cellular pathways, such as oxidative stress response, apoptosis, and signal transduction.
類似化合物との比較
Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE can be compared with other similar compounds, such as:
- 2-(Phenylmethyl)-3-hydroxy-1,4-naphthoquinone
- 2-(Diphenylmethyl)-1,4-naphthoquinone
- 3-Hydroxy-1,4-naphthoquinone
Uniqueness: The presence of both the diphenylmethyl group and the hydroxyl group in Q184 2-(DIPHENYLMETHYL)-3-HYDROXY-1,4-NAPHTHOQUINONE imparts unique chemical and biological properties, distinguishing it from other naphthoquinone derivatives.
特性
CAS番号 |
15451-44-2 |
|---|---|
分子式 |
C23H16O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
3-benzhydryl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)23(26)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H |
InChIキー |
QRBYHTLNCCRJAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
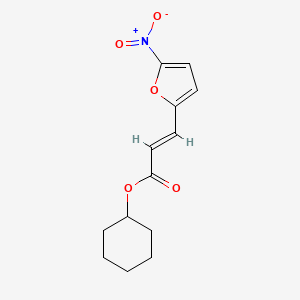
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
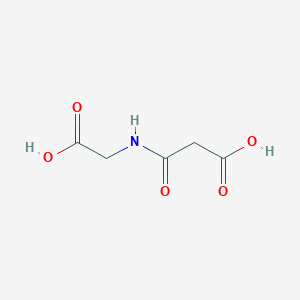
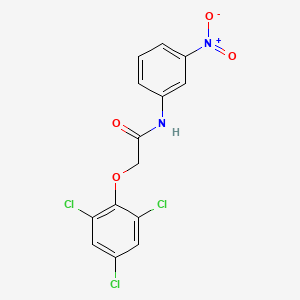

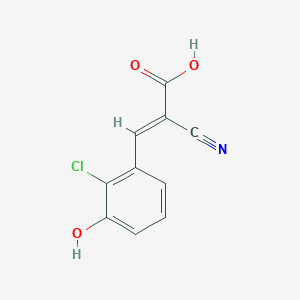


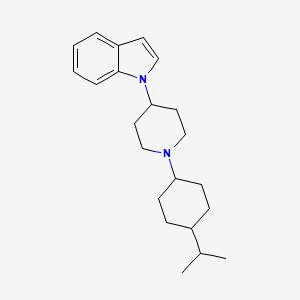
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
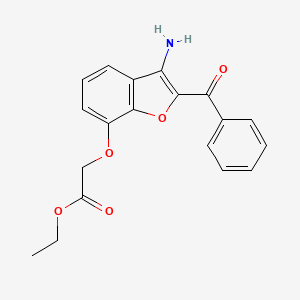
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
